3-ACETOXY-1-PROPENYLBORONIC ACID PINACOL ESTER
3-ACETOXY-1-PROPENYLBORONIC ACID PINACOL ESTER
Brand Name:
Vulcanchem
CAS No.:
161395-97-7
VCID:
VC0061169
InChI:
InChI=1S/C11H19BO4/c1-9(13)14-8-6-7-12-15-10(2,3)11(4,5)16-12/h6-7H,8H2,1-5H3/b7-6+
SMILES:
B1(OC(C(O1)(C)C)(C)C)C=CCOC(=O)C
Molecular Formula:
C11H19BO4
Molecular Weight:
226.08 g/mol
3-ACETOXY-1-PROPENYLBORONIC ACID PINACOL ESTER
CAS No.: 161395-97-7
Main Products
VCID: VC0061169
Molecular Formula: C11H19BO4
Molecular Weight: 226.08 g/mol
CAS No. | 161395-97-7 |
---|---|
Product Name | 3-ACETOXY-1-PROPENYLBORONIC ACID PINACOL ESTER |
Molecular Formula | C11H19BO4 |
Molecular Weight | 226.08 g/mol |
IUPAC Name | [(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl] acetate |
Standard InChI | InChI=1S/C11H19BO4/c1-9(13)14-8-6-7-12-15-10(2,3)11(4,5)16-12/h6-7H,8H2,1-5H3/b7-6+ |
Standard InChIKey | ZXBRLGZFCXGTBA-VOTSOKGWSA-N |
Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)/C=C/COC(=O)C |
SMILES | B1(OC(C(O1)(C)C)(C)C)C=CCOC(=O)C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=CCOC(=O)C |
PubChem Compound | 11264613 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume